molecular formula C18H16F2N4O3 B2677250 1-(5-(2,4-Difluorophenyl)-1,3,4-oxadiazol-2-yl)-3-(4-methoxyphenethyl)urea CAS No. 1334375-21-1

1-(5-(2,4-Difluorophenyl)-1,3,4-oxadiazol-2-yl)-3-(4-methoxyphenethyl)urea

Cat. No. B2677250
CAS RN: 1334375-21-1
M. Wt: 374.348
InChI Key: LYGFKRBPWDCDFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-(2,4-Difluorophenyl)-1,3,4-oxadiazol-2-yl)-3-(4-methoxyphenethyl)urea, also known as DPFU, is a chemical compound that has shown promising results in scientific research applications. DPFU is a urea derivative that has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 1-(5-(2,4-Difluorophenyl)-1,3,4-oxadiazol-2-yl)-3-(4-methoxyphenethyl)urea is not fully understood. However, it has been suggested that 1-(5-(2,4-Difluorophenyl)-1,3,4-oxadiazol-2-yl)-3-(4-methoxyphenethyl)urea exerts its cytotoxic effects by inducing apoptosis, or programmed cell death, in cancer cells. 1-(5-(2,4-Difluorophenyl)-1,3,4-oxadiazol-2-yl)-3-(4-methoxyphenethyl)urea may also inhibit the growth and proliferation of cancer cells by interfering with DNA synthesis and cell cycle progression. Additionally, 1-(5-(2,4-Difluorophenyl)-1,3,4-oxadiazol-2-yl)-3-(4-methoxyphenethyl)urea may exert its anti-inflammatory effects by inhibiting the production of inflammatory cytokines and mediators.
Biochemical and Physiological Effects:
1-(5-(2,4-Difluorophenyl)-1,3,4-oxadiazol-2-yl)-3-(4-methoxyphenethyl)urea has been shown to have various biochemical and physiological effects. In animal studies, 1-(5-(2,4-Difluorophenyl)-1,3,4-oxadiazol-2-yl)-3-(4-methoxyphenethyl)urea has been shown to decrease tumor size and increase survival rates in mice with breast cancer and lung cancer. 1-(5-(2,4-Difluorophenyl)-1,3,4-oxadiazol-2-yl)-3-(4-methoxyphenethyl)urea has also been shown to reduce inflammation in animal models of inflammation. Additionally, 1-(5-(2,4-Difluorophenyl)-1,3,4-oxadiazol-2-yl)-3-(4-methoxyphenethyl)urea has been shown to have antifungal activity against various fungal strains.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(5-(2,4-Difluorophenyl)-1,3,4-oxadiazol-2-yl)-3-(4-methoxyphenethyl)urea in lab experiments is its relatively low toxicity compared to other anticancer agents. Additionally, 1-(5-(2,4-Difluorophenyl)-1,3,4-oxadiazol-2-yl)-3-(4-methoxyphenethyl)urea has shown cytotoxic effects against various cancer cell lines, suggesting that it may have broad-spectrum anticancer activity. However, one limitation of using 1-(5-(2,4-Difluorophenyl)-1,3,4-oxadiazol-2-yl)-3-(4-methoxyphenethyl)urea in lab experiments is that its mechanism of action is not fully understood, which may limit its potential clinical applications.

Future Directions

There are several future directions for research on 1-(5-(2,4-Difluorophenyl)-1,3,4-oxadiazol-2-yl)-3-(4-methoxyphenethyl)urea. One direction is to further investigate its mechanism of action, which may provide insights into its potential clinical applications. Another direction is to study the pharmacokinetics and pharmacodynamics of 1-(5-(2,4-Difluorophenyl)-1,3,4-oxadiazol-2-yl)-3-(4-methoxyphenethyl)urea, which may inform the development of optimal dosing regimens. Additionally, further studies are needed to evaluate the safety and efficacy of 1-(5-(2,4-Difluorophenyl)-1,3,4-oxadiazol-2-yl)-3-(4-methoxyphenethyl)urea in animal models and clinical trials.

Synthesis Methods

1-(5-(2,4-Difluorophenyl)-1,3,4-oxadiazol-2-yl)-3-(4-methoxyphenethyl)urea has been synthesized using various methods, including the reaction of 2,4-difluorophenyl isocyanate with 5-amino-1,3,4-oxadiazole-2-carboxylic acid, followed by the reaction of the resulting intermediate with 4-methoxyphenethylamine. Another method involves the reaction of 2,4-difluorophenyl isocyanate with 5-amino-1,3,4-oxadiazole-2-carboxylic acid methyl ester, followed by the reaction of the resulting intermediate with 4-methoxyphenethylamine.

Scientific Research Applications

1-(5-(2,4-Difluorophenyl)-1,3,4-oxadiazol-2-yl)-3-(4-methoxyphenethyl)urea has shown promising results in scientific research applications. It has been studied for its potential as an anticancer agent, and has shown cytotoxic effects against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 1-(5-(2,4-Difluorophenyl)-1,3,4-oxadiazol-2-yl)-3-(4-methoxyphenethyl)urea has also been studied for its potential as an anti-inflammatory agent, and has shown anti-inflammatory effects in animal models of inflammation. Additionally, 1-(5-(2,4-Difluorophenyl)-1,3,4-oxadiazol-2-yl)-3-(4-methoxyphenethyl)urea has been studied for its potential as an antifungal agent, and has shown antifungal activity against various fungal strains.

properties

IUPAC Name

1-[5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl]-3-[2-(4-methoxyphenyl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F2N4O3/c1-26-13-5-2-11(3-6-13)8-9-21-17(25)22-18-24-23-16(27-18)14-7-4-12(19)10-15(14)20/h2-7,10H,8-9H2,1H3,(H2,21,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYGFKRBPWDCDFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)NC2=NN=C(O2)C3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-(2,4-Difluorophenyl)-1,3,4-oxadiazol-2-yl)-3-(4-methoxyphenethyl)urea

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